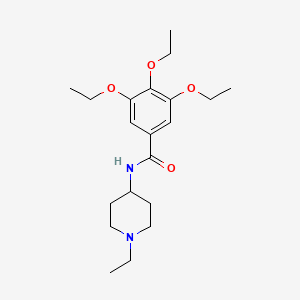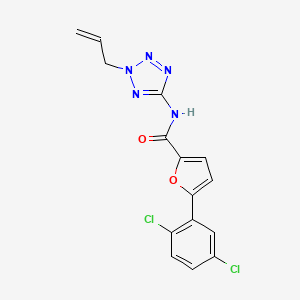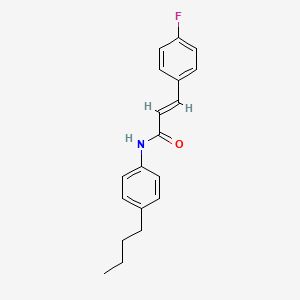![molecular formula C13H14N2O4S B4629716 N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)
N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide
説明
Synthesis Analysis
The synthesis of N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide and structurally related compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. A study by Alotaibi et al. (2018) details the acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions, yielding a compound with an 88% yield, demonstrating a method that might be analogous to the synthesis of the compound (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of related sulfonohydrazide compounds has been extensively analyzed through techniques such as X-ray diffraction, revealing insights into their crystalline structure and molecular geometry. For instance, Yathirajan et al. (2007) described the crystal structure of a similar Schiff base synthesized from 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting the planar configuration and stabilizing hydrogen bonds (Yathirajan et al., 2007).
Chemical Reactions and Properties
Sulfonohydrazide compounds participate in various chemical reactions, including those that lead to the formation of co-crystalline structures or exhibit notable thermal stability and nonlinear optical (NLO) behavior. Bharty et al. (2015) synthesized and characterized two new compounds, demonstrating their thermal stability and enhanced NLO properties, indicative of the potential reactivity and functional applications of these materials (Bharty et al., 2015).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, can be inferred from similar compounds. For example, the study by تحریری et al. (2018) on the crystal structure of a sulfonamide-Schiff base compound offers insights into its crystallization in the monoclinic system and the formation of medium-strong hydrogen bonds, which are crucial for understanding the physical properties of these compounds (تحریری et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, potential for forming co-crystalline structures, and interactions within the crystal lattice, are essential for comprehensively understanding these compounds. The research by Liu and Gao (2012) on 2-(4-Methoxyphenoxy)acetohydrazide, while not the exact compound, provides valuable insights into the hydrogen bonding and electronic delocalization that might be expected in this compound (Liu & Gao, 2012).
科学的研究の応用
Biological Activities and DNA Interaction
Schiff base compounds, including sulfonohydrazide derivatives, have been synthesized and characterized, showing significant biological activities. These activities encompass antibacterial, antifungal, antioxidant, and cytotoxic properties. Additionally, some compounds demonstrate interaction with Salmon sperm DNA, suggesting a binding propensity through an intercalation mode. This highlights the potential of related compounds in drug discovery and molecular biology research (Sirajuddin et al., 2013).
Antimicrobial and Enzyme Inhibitory Activities
The synthesis of 1,2,4-triazole-3-mercaptoacetic acid derivatives, including compounds with the 2-furyl group, has shown notable in vitro antibacterial and antifungal activities. These compounds have been evaluated against various bacterial and fungal strains, with some exhibiting significant inhibitory effects. This indicates the potential application of related compounds in developing new antimicrobial agents (Ulusoy et al., 2001).
Chemical Synthesis and Catalytic Applications
The study of reactions involving chromium carbene complexes with acetylenes, producing furan and phenol derivatives, provides insights into the mechanistic aspects of furan formation. This underscores the utility of related compounds in synthetic chemistry, particularly in constructing new aromatic nuclei (McCallum et al., 1988).
Therapeutic Potential and Alzheimer's Disease
Research on multifunctional amides, including those related to the compound of interest, shows moderate enzyme inhibitory potentials and mild cytotoxicity. This suggests their application in therapeutic agent development, especially targeting Alzheimer's disease. The study demonstrates the significance of enzyme inhibition activity and molecular docking insights in drug development processes (Hassan et al., 2018).
特性
IUPAC Name |
N-[(Z)-1-(furan-2-yl)ethylideneamino]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-10(13-4-3-9-19-13)14-15-20(16,17)12-7-5-11(18-2)6-8-12/h3-9,15H,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLZYPOYVSFLGO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49826018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)